molecular formula C8H8BrNO2 B1412437 3-Bromo-2-(oxetan-3-yloxy)pyridine CAS No. 1595571-05-3

3-Bromo-2-(oxetan-3-yloxy)pyridine

Cat. No.: B1412437
CAS No.: 1595571-05-3
M. Wt: 230.06 g/mol
InChI Key: YOGNUTOZDBYHOO-UHFFFAOYSA-N
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Description

3-Bromo-2-(oxetan-3-yloxy)pyridine is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . It is characterized by the presence of a bromine atom at the third position of the pyridine ring and an oxetane ring attached to the second position via an oxygen atom. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(oxetan-3-yloxy)pyridine typically involves the reaction of 3-bromopyridine with oxetan-3-ol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

3-Bromopyridine+Oxetan-3-olBase, RefluxThis compound\text{3-Bromopyridine} + \text{Oxetan-3-ol} \xrightarrow{\text{Base, Reflux}} \text{this compound} 3-Bromopyridine+Oxetan-3-olBase, Reflux​this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(oxetan-3-yloxy)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: N-oxides of this compound.

    Reduction: Piperidine derivatives.

Scientific Research Applications

3-Bromo-2-(oxetan-3-yloxy)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the development of new therapeutic agents.

    Industry: It is utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(oxetan-3-yloxy)pyridine is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The oxetane ring can undergo ring-opening reactions, which can further influence its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-(oxolan-3-yloxy)pyridine
  • 2-Bromo-3-(oxetan-3-yloxy)pyridine

Comparison

Compared to similar compounds, 3-Bromo-2-(oxetan-3-yloxy)pyridine is unique due to the presence of the oxetane ring, which imparts distinct reactivity and stability

Properties

IUPAC Name

3-bromo-2-(oxetan-3-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-7-2-1-3-10-8(7)12-6-4-11-5-6/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGNUTOZDBYHOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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